molecular formula C17H14ClNO3 B5869910 methyl 4-[(2-chloro-3-phenylacryloyl)amino]benzoate

methyl 4-[(2-chloro-3-phenylacryloyl)amino]benzoate

Cat. No. B5869910
M. Wt: 315.7 g/mol
InChI Key: FDDFOLZATRUXAQ-PTNGSMBKSA-N
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Description

Methyl 4-[(2-chloro-3-phenylacryloyl)amino]benzoate, also known as MCBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MCBA belongs to the class of acrylamide derivatives, which have been extensively studied for their biological activities.

Mechanism of Action

The mechanism of action of methyl 4-[(2-chloro-3-phenylacryloyl)amino]benzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors involved in various biological processes. methyl 4-[(2-chloro-3-phenylacryloyl)amino]benzoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. methyl 4-[(2-chloro-3-phenylacryloyl)amino]benzoate has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that regulate gene expression and are involved in various cellular processes.
Biochemical and Physiological Effects:
methyl 4-[(2-chloro-3-phenylacryloyl)amino]benzoate has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. methyl 4-[(2-chloro-3-phenylacryloyl)amino]benzoate has also been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the replication of certain viruses. In addition, methyl 4-[(2-chloro-3-phenylacryloyl)amino]benzoate has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

Methyl 4-[(2-chloro-3-phenylacryloyl)amino]benzoate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of chemical stability. methyl 4-[(2-chloro-3-phenylacryloyl)amino]benzoate also has a wide range of potential therapeutic applications, which makes it a versatile compound for research. However, there are also some limitations to the use of methyl 4-[(2-chloro-3-phenylacryloyl)amino]benzoate in lab experiments. It can be toxic at high doses, and its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.

Future Directions

There are several future directions for the study of methyl 4-[(2-chloro-3-phenylacryloyl)amino]benzoate. One direction is to further elucidate its mechanism of action and to identify its molecular targets. This could lead to the development of more specific and effective therapeutic agents based on methyl 4-[(2-chloro-3-phenylacryloyl)amino]benzoate. Another direction is to study the pharmacokinetics and pharmacodynamics of methyl 4-[(2-chloro-3-phenylacryloyl)amino]benzoate in vivo, which could provide valuable information for the design of clinical trials. Finally, the synthesis of novel derivatives of methyl 4-[(2-chloro-3-phenylacryloyl)amino]benzoate with improved bioactivity and selectivity could lead to the development of new drugs for various diseases.

Synthesis Methods

The synthesis of methyl 4-[(2-chloro-3-phenylacryloyl)amino]benzoate involves the reaction of 4-aminobenzoic acid with acryloyl chloride and 2-chloroaniline in the presence of a base catalyst. The reaction proceeds via an amide bond formation between the carboxylic acid group of 4-aminobenzoic acid and the amine group of 2-chloroaniline, followed by the addition of acryloyl chloride to the amino group of the resulting intermediate. The final product is obtained by methylation of the amine group using methyl iodide. The purity and yield of methyl 4-[(2-chloro-3-phenylacryloyl)amino]benzoate can be improved by using column chromatography and recrystallization techniques.

Scientific Research Applications

Methyl 4-[(2-chloro-3-phenylacryloyl)amino]benzoate has been studied for its potential therapeutic applications in various fields of scientific research. It has been shown to have anti-inflammatory, analgesic, antitumor, and antiviral activities. methyl 4-[(2-chloro-3-phenylacryloyl)amino]benzoate has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In addition, methyl 4-[(2-chloro-3-phenylacryloyl)amino]benzoate has been used as a building block for the synthesis of other bioactive compounds.

properties

IUPAC Name

methyl 4-[[(Z)-2-chloro-3-phenylprop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO3/c1-22-17(21)13-7-9-14(10-8-13)19-16(20)15(18)11-12-5-3-2-4-6-12/h2-11H,1H3,(H,19,20)/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDDFOLZATRUXAQ-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=CC=C2)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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